
6-Fluoro-4-phenyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-phenyl-3-pyridinamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-phenyl-3-pyridinamine can be achieved through various methods. One common approach involves the nucleophilic substitution of halopyridines. For instance, 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-phenyl-3-pyridinamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, hydrazine.
Oxidation and Reduction: Palladium on carbon (Pd/C), ammonium formate.
Cross-Coupling Reactions: Organoboron reagents, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
6-Fluoro-4-phenyl-3-pyridinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent for cancer.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-phenyl-3-pyridinamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-phenylpyridine
- 4-Fluoro-2-phenylpyridine
- 6-Fluoro-2-phenylpyridine
Comparison
6-Fluoro-4-phenyl-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
6-fluoro-4-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-11-6-9(10(13)7-14-11)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
GFDFULKCGISNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



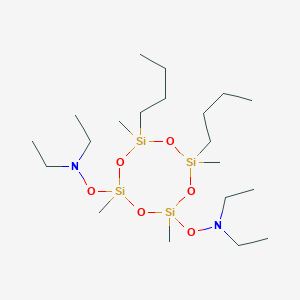
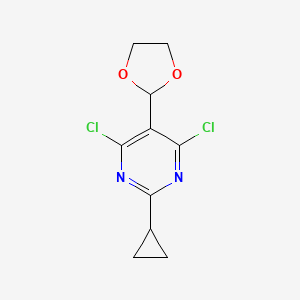
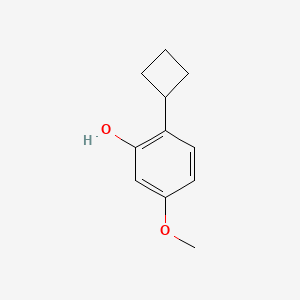
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
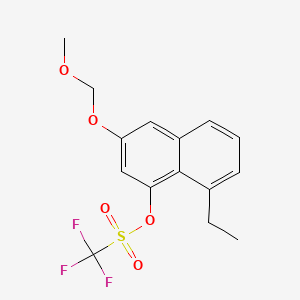
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
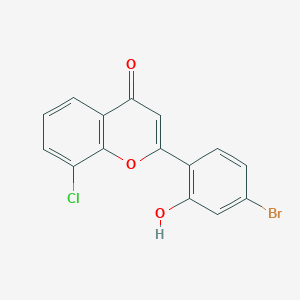
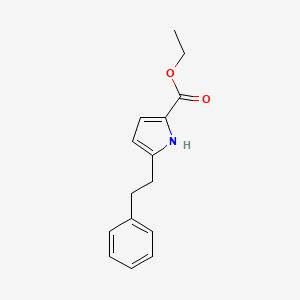

![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
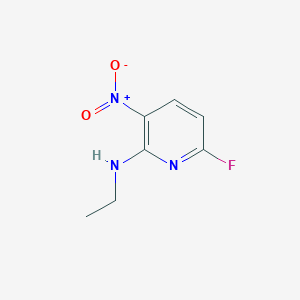
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
